molecular formula C9H10FNO3 B15236059 (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

Cat. No.: B15236059
M. Wt: 199.18 g/mol
InChI Key: GXLWXXLLHDVLRR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 4-fluoro-3-hydroxybenzoic acid as a starting material The hydroxyl group on the benzene ring can be protected, and the carboxylic acid group can be converted to an ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of biocatalytic methods, such as employing engineered enzymes, can also be explored to achieve greener and more sustainable production processes .

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. The hydroxyl group can participate in various biochemical reactions, making the compound a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: (3R)-3-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the amino group, hydroxyl group, and fluorine atom in a single molecule makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-2-1-5(3-8(6)12)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

InChI Key

GXLWXXLLHDVLRR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)O)F

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)F

Origin of Product

United States

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